Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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Overview
Description
Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a chemical compound with the molecular formula C13H22N2O4. It is a spirocyclic compound, characterized by a unique structure that combines the flexibility of aliphatic compounds with a limited number of degrees of freedom. This compound is of significant interest in medicinal chemistry due to its potential biological activities .
Scientific Research Applications
Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has a wide range of scientific research applications. It has been studied for its potential as an antituberculosis agent, particularly as an inhibitor of the MmpL3 protein of Mycobacterium tuberculosis . Additionally, it has shown promise as an agonist of the free fatty acid receptor FFA1 and as an inhibitor of soluble epoxide hydrolase . Its unique spirocyclic structure also makes it a valuable scaffold for the development of various antibacterial agents .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the synthetic routes for Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves the Prins cyclization reaction. Another approach involves the use of chloroacetyl chloride and potassium carbonate in water, followed by extraction with ethyl acetate and further reactions under nitrogen and reflux conditions.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the complexity of the chemical synthesis of spirocyclic structures often requires specialized equipment and conditions, making large-scale production challenging .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as the oxo and carboxylate groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce alcohols.
Mechanism of Action
The mechanism of action of Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate involves its interaction with specific molecular targets. For instance, as an inhibitor of the MmpL3 protein, it disrupts the transport functions essential for the survival of Mycobacterium tuberculosis . The compound’s interactions with other targets, such as the free fatty acid receptor FFA1 and soluble epoxide hydrolase, involve binding to these proteins and modulating their activities .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include Tert-butyl 3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate and Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate . These compounds share the spirocyclic scaffold but differ in the positioning and nature of functional groups.
Uniqueness: Tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is unique due to its specific combination of functional groups and its potent biological activities. Its ability to inhibit the MmpL3 protein and interact with other molecular targets sets it apart from similar compounds .
Properties
IUPAC Name |
tert-butyl 3-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-13(2,3)19-12(17)15-8-6-14(7-9-15)5-4-11(16)10-18-14/h4-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHHFEGGPVHPVHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CCC(=O)CO2)CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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